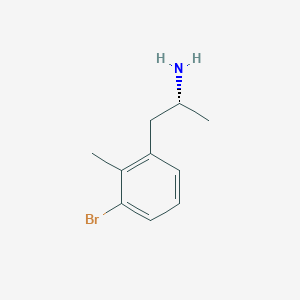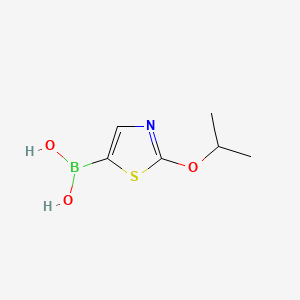
(2-Isopropoxythiazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropoxythiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Indolylboronic acid
Comparison
(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H10BNO3S |
|---|---|
Molekulargewicht |
187.03 g/mol |
IUPAC-Name |
(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3 |
InChI-Schlüssel |
SPMITFRRHLLLHE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(S1)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



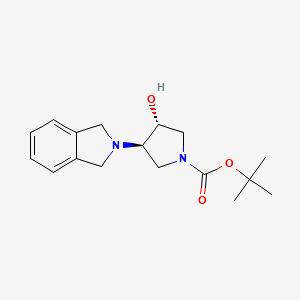
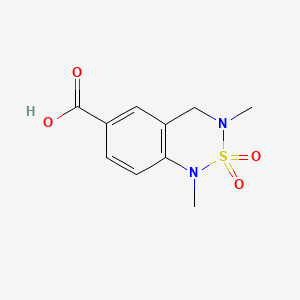

![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
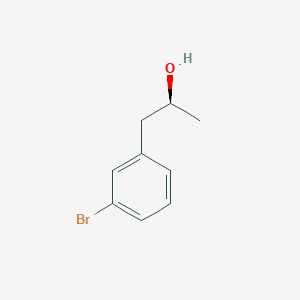
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
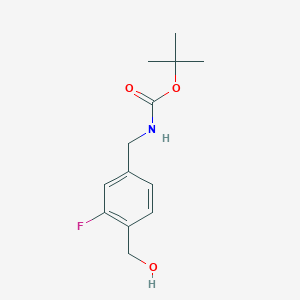
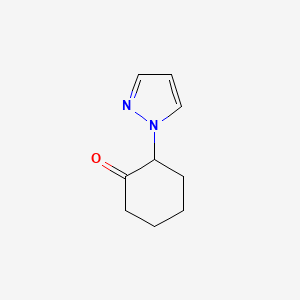

![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
